molecular formula C21H23F3N4OS B12951344 N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide

N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide

Cat. No.: B12951344
M. Wt: 436.5 g/mol
InChI Key: NXCSUUUCQMXUSD-UHFFFAOYSA-N
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Description

N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an azocane ring, a trifluoromethyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide typically involves multiple steps, starting with the preparation of the azocane ring and the trifluoromethyl phenyl intermediate. The azocane ring can be synthesized through a cyclization reaction of a suitable linear precursor under basic conditions. The trifluoromethyl phenyl intermediate is often prepared via electrophilic aromatic substitution reactions using trifluoromethylating agents.

The final step involves the coupling of the azocane and trifluoromethyl phenyl intermediates with nicotinamide through a carbamothioylation reaction. This step requires the use of a suitable thiocarbamoylating agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can be compared with other similar compounds, such as:

    2-(Azocan-1-yl)ethan-1-amine: This compound features a similar azocane ring but lacks the trifluoromethyl and nicotinamide groups.

    1-(Azocan-1-yl)-2,2,2-trifluoroethan-1-one: This compound contains the trifluoromethyl group but differs in the overall structure and functional groups.

    Azocan-1-yl(phenyl)methanone: This compound has a similar azocane ring and phenyl group but lacks the trifluoromethyl and nicotinamide groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C21H23F3N4OS

Molecular Weight

436.5 g/mol

IUPAC Name

N-[[2-(azocan-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H23F3N4OS/c22-21(23,24)16-8-9-18(28-11-4-2-1-3-5-12-28)17(13-16)26-20(30)27-19(29)15-7-6-10-25-14-15/h6-10,13-14H,1-5,11-12H2,(H2,26,27,29,30)

InChI Key

NXCSUUUCQMXUSD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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